8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE 8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Brand Name: Vulcanchem
CAS No.: 1215454-71-9
VCID: VC7668654
InChI: InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27)
SMILES: CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9

8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

CAS No.: 1215454-71-9

Cat. No.: VC7668654

Molecular Formula: C22H24ClN3O

Molecular Weight: 381.9

* For research use only. Not for human or veterinary use.

8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE - 1215454-71-9

Specification

CAS No. 1215454-71-9
Molecular Formula C22H24ClN3O
Molecular Weight 381.9
IUPAC Name 8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Standard InChI InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27)
Standard InChI Key VHTQTOSEODDWKG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C

Introduction

8-[(2-Chlorophenyl)methyl]-3-(3,4-Dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound belonging to the class of triazole derivatives. It features a unique spirocyclic structure that incorporates nitrogen atoms into its framework, which is significant for its biological activity. The presence of halogen substituents and aromatic groups enhances its potential as a pharmacologically active agent.

Synthesis Methods

The synthesis of 8-[(2-Chlorophenyl)methyl]-3-(3,4-Dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. These may include:

  • Nucleophilic Substitution: Using polar aprotic solvents to facilitate the reaction.

  • Cyclization Reactions: Forming the spirocyclic structure through intramolecular reactions.

  • Coupling Reactions: Combining the chlorophenyl and dimethylphenyl groups with the triazole core.

StepReaction TypeConditions
1Nucleophilic SubstitutionPolar aprotic solvent, elevated temperature
2CyclizationAcidic conditions, reflux
3CouplingPalladium catalyst, inert atmosphere

Potential Applications

This compound, due to its complex structure and potential biological activity, may have applications in:

  • Pharmaceuticals: As a lead compound for drug development, targeting specific biological pathways.

  • Biological Assays: Used in research to study interactions with proteins or enzymes.

  • Material Science: Incorporation into polymers or materials for unique properties.

Research Findings and Mechanism of Action

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